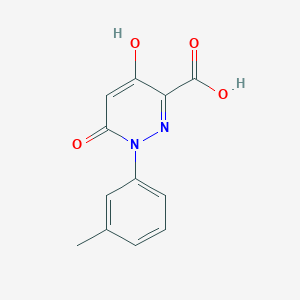
4-Hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Übersicht
Beschreibung
4-Hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H10N2O4 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
- IUPAC Name: this compound
- Molecular Formula: C12H11N3O4
- Molecular Weight: 253.24 g/mol
Antitumor Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit notable antitumor properties. For instance, compounds similar to 4-hydroxy-1-(3-methylphenyl)-6-oxo have demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231 and BT-549) and hepatocellular carcinoma (HCC) cells. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In vivo studies suggest that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in chronic inflammatory diseases like asthma and rheumatoid arthritis. This effect is likely mediated through the modulation of phosphodiesterase (PDE) activity, particularly PDE4D, which plays a role in inflammatory signaling pathways .
Neuroprotective Effects
There is emerging evidence that pyridazine derivatives may possess neuroprotective properties. Research indicates that these compounds can enhance neuronal survival under oxidative stress conditions by reducing reactive oxygen species (ROS) generation and promoting mitochondrial function. This suggests potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| In vitro study on MDA-MB-231 cells | Assess antitumor activity | The compound inhibited cell proliferation by inducing apoptosis through CDK inhibition. |
| Animal model of asthma | Evaluate anti-inflammatory effects | Reduced airway hyperresponsiveness and eosinophilic inflammation in guinea pigs. |
| Neuroprotection study | Investigate effects on neuronal cells | Improved cell viability and function in models of oxidative stress. |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs): This leads to cell cycle arrest and apoptosis in cancer cells.
- Modulation of Phosphodiesterase Activity: Particularly PDE4D, which affects inflammatory mediator release.
- Antioxidant Effects: Reducing oxidative stress in neuronal cells enhances their survival.
Eigenschaften
IUPAC Name |
4-hydroxy-1-(3-methylphenyl)-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-7-3-2-4-8(5-7)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZESRSHRXCXGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















